molecular formula C5H10F2N2 B13628617 ((3,3-Difluorocyclobutyl)methyl)hydrazine

((3,3-Difluorocyclobutyl)methyl)hydrazine

Cat. No.: B13628617
M. Wt: 136.14 g/mol
InChI Key: WAPWAGBIFQXFOZ-UHFFFAOYSA-N
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Description

((3,3-Difluorocyclobutyl)methyl)hydrazine is an organic compound with the molecular formula C5H10F2N2 It is characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and a hydrazine group attached to a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3,3-Difluorocyclobutyl)methyl)hydrazine typically involves the reaction of 3,3-difluorocyclobutanone with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, at a temperature range of 0-5°C. The reaction mixture is stirred for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

((3,3-Difluorocyclobutyl)methyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclobutyl ketones, while reduction can produce difluorocyclobutylamines.

Scientific Research Applications

((3,3-Difluorocyclobutyl)methyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It finds applications in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ((3,3-Difluorocyclobutyl)methyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies.

Comparison with Similar Compounds

Similar Compounds

    (3,3-Difluorocyclobutyl)methanol: This compound has a similar cyclobutyl ring structure but with a hydroxyl group instead of a hydrazine group.

    (3,3-Difluorocyclobutyl)methylamine: Similar structure with an amine group replacing the hydrazine group.

Uniqueness

((3,3-Difluorocyclobutyl)methyl)hydrazine is unique due to the presence of both fluorine atoms and a hydrazine group, which impart distinct chemical and biological properties. Its reactivity and stability make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(3,3-difluorocyclobutyl)methylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F2N2/c6-5(7)1-4(2-5)3-9-8/h4,9H,1-3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPWAGBIFQXFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)CNN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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